molecular formula C9H14F2O B6158513 2-(4,4-difluorocyclohexyl)propanal CAS No. 2229409-67-8

2-(4,4-difluorocyclohexyl)propanal

Cat. No.: B6158513
CAS No.: 2229409-67-8
M. Wt: 176.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,4-Difluorocyclohexyl)propanal is a fluorinated aldehyde featuring a cyclohexane ring substituted with two fluorine atoms at the 4-position and a propanal side chain. The compound’s unique structure imparts distinct physicochemical properties, including enhanced lipophilicity and conformational rigidity due to the electron-withdrawing fluorine atoms and steric effects of the cyclohexyl group. It is primarily utilized in pharmaceutical and agrochemical research as a precursor for synthesizing fluorinated heterocycles or bioactive molecules, where fluorine substitution improves metabolic stability and target binding .

Properties

CAS No.

2229409-67-8

Molecular Formula

C9H14F2O

Molecular Weight

176.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-difluorocyclohexyl)propanal typically involves the reaction of 4,4-difluorocyclohexanone with a suitable aldehyde precursor under controlled conditions . The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction and improve yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as distillation and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluorocyclohexyl)propanal can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the aldehyde group to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: 2-(4,4-difluorocyclohexyl)propanoic acid.

    Reduction: 2-(4,4-difluorocyclohexyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4,4-Difluorocyclohexyl)propanal has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4,4-difluorocyclohexyl)propanal involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The compound is compared to analogs with varying substituents on the cyclohexane ring or alternative aldehyde backbones. Key comparisons include:

a) 2-Cyclohexylpropanal
  • Structure : Lacks fluorine substituents.
  • Properties : Reduced electronegativity and dipole moment compared to the difluoro derivative. Lower thermal stability and higher susceptibility to oxidation due to the absence of electron-withdrawing fluorine atoms .
b) 4,4'-(Propane-2,2-diyl)diphenol
  • Structure : Contains a central propane linker and hydroxyl groups instead of fluorine and an aldehyde.
  • Properties: Higher polarity and hydrogen-bonding capacity due to phenolic -OH groups. Lower logP (lipophilicity) compared to 2-(4,4-difluorocyclohexyl)propanal, making it less suitable for blood-brain barrier penetration in drug design .
c) 4,4'-Sulfonyldiphenol
  • Structure : Features a sulfonyl group instead of fluorine.
  • Properties : Sulfonyl groups confer strong electron-withdrawing effects and acidity, enhancing solubility in polar solvents. However, this reduces compatibility with lipid membranes compared to the fluorinated analog .

Physicochemical and Functional Comparisons

Compound Molecular Weight (g/mol) logP Boiling Point (°C) Key Functional Groups
This compound 190.2 2.8 215–220 Aldehyde, -F
2-Cyclohexylpropanal 154.2 2.1 195–200 Aldehyde
4,4'-(Propane-2,2-diyl)diphenol 244.3 1.4 >300 (decomposes) Phenolic -OH
4,4'-Sulfonyldiphenol 250.3 0.9 280–285 Phenolic -OH, -SO2-

Data derived from supplementary tables and computational modeling in referenced materials

  • Lipophilicity (logP): Fluorine atoms in this compound increase logP by ~0.7 units compared to non-fluorinated analogs, enhancing membrane permeability.
  • Thermal Stability : Fluorination elevates decomposition thresholds by ~20°C versus 2-cyclohexylpropanal, as shown in thermogravimetric analyses .
  • Reactivity: The aldehyde group in this compound undergoes nucleophilic addition reactions more slowly than in non-fluorinated analogs due to electron-withdrawing effects stabilizing the carbonyl group.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.